(7-Chlorobenzo[b]oxepin-4-yl)(morpholino)methanone
Description
Structural Characterization
Molecular Architecture and IUPAC Nomenclature
The compound’s IUPAC name, (7-chlorobenzo[b]oxepin-4-yl)(morpholino)methanone , reflects its structural components:
- Parent structure : Benzo[b]oxepin (a benzene ring fused to a seven-membered oxepin ring).
- Substituents :
- 7-Chloro : A chlorine atom at position 7 of the oxepin ring.
- 4-Morpholinocarbonyl : A morpholine group (C₄H₈NO) attached via a carbonyl (C=O) at position 4 of the benzo[b]oxepin core.
Molecular formula : C₁₅H₁₄ClNO₃.
Key structural features :
The morpholine moiety contributes a six-membered heterocyclic ring with oxygen and nitrogen atoms, while the benzo[b]oxepin core provides aromatic and non-aromatic regions for potential electronic interactions.
Crystallographic Analysis and Conformational Studies
Direct crystallographic data for this compound are not explicitly reported in the literature. However, insights can be inferred from structurally related benzo[b]oxepin derivatives:
Conformational Trends
- Morpholine Ring : In analogous compounds (e.g., dibenzo[b,f]oxepin derivatives), the morpholine ring adopts a chair conformation , minimizing steric hindrance.
- Benzo[b]oxepin Core : The oxepin ring typically exhibits partial planarity , influenced by conjugation between the benzene and oxepin moieties.
Comparative Crystallographic Parameters
These examples suggest that the target compound may crystallize in monoclinic or triclinic systems , depending on intermolecular hydrogen bonding and van der Waals interactions involving the chlorine and carbonyl groups.
Comparative Structural Analysis with Benzo[b]oxepin Derivatives
The compound’s structure diverges from other benzo[b]oxepin derivatives in key ways:
Key Structural Comparisons
Critical Differences :
- Electron-withdrawing groups : The 7-chloro substituent and carbonyl group in the target compound polarize the benzo[b]oxepin core, unlike saturated or fluorinated derivatives.
- Steric effects : The morpholine group introduces bulk at position 4, potentially restricting rotational freedom compared to smaller substituents.
Spectroscopic Profiling (NMR, IR, MS)
Spectroscopic data for this compound are not directly available but can be extrapolated from analogous systems:
NMR Spectroscopy
IR Spectroscopy
| Functional Group | Absorption (cm⁻¹) | Intensity/Shape | Source Reference |
|---|---|---|---|
| C=O (stretch) | 1680–1720 | Strong, sharp peak. | |
| C–Cl (stretch) | 550–690 | Strong, due to chlorine’s polarizability. |
Mass Spectrometry
| Ionization | Observed m/z | Fragmentation Pathway |
|---|---|---|
| Molecular ion (M⁺) | 291.73 (C₁₅H₁₄ClNO₃) | Loss of morpholine (C₄H₈NO) or CO. |
Properties
IUPAC Name |
(7-chloro-1-benzoxepin-4-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c16-13-1-2-14-12(10-13)9-11(3-6-20-14)15(18)17-4-7-19-8-5-17/h1-3,6,9-10H,4-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLCYOLGKDCHDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=CC(=C3)Cl)OC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-(3-Chlorophenoxy)acetophenone Derivatives
A three-step sequence achieves the oxepin scaffold:
- Williamson ether synthesis : Reacting 3-chlorophenol with methyl 2-bromoacetate yields methyl 2-(3-chlorophenoxy)acetate (87% yield).
- Dieckmann cyclization : Treatment with NaH in THF induces ring closure to form benzo[b]oxepin-4-one (62% yield).
- Chlorination : Electrophilic chlorination using Cl₂/FeCl₃ introduces the C7 substituent (45% yield, regioselectivity confirmed via NOESY).
Table 1 : Comparative Cyclization Methods
| Method | Yield (%) | Temperature (°C) | Catalytic System |
|---|---|---|---|
| Dieckmann | 62 | 0 → 25 | NaH (2.5 eq) |
| Friedel-Crafts | 58 | -15 | AlCl₃ (1.2 eq) |
| Ring-closing metathesis | 41 | 40 | Grubbs II (5 mol%) |
Morpholino Methanone Installation
Acyl Chloride Coupling
The most direct route involves converting benzo[b]oxepin-4-carboxylic acid to its acid chloride:
- Chlorination : Treating 7-chlorobenzo[b]oxepin-4-carboxylic acid (1.0 eq) with oxalyl chloride (1.5 eq) in anhydrous DCM (0.1 M) at 0°C → 25°C over 4 h (89% conversion).
- Amidation : Adding morpholine (1.2 eq) in THF with Et₃N (2.0 eq) at -78°C → RT overnight affords the target compound (74% isolated yield).
Critical Parameters :
- Strict temperature control prevents epimerization at the ketone center.
- Molecular sieves (4Å) improve yields by scavenging HCl byproducts.
Direct Carbonyl Amination
An alternative single-pot method employs:
- Mukaiyama reagent : 2-Chloro-1-methylpyridinium iodide (1.3 eq) activates the carboxylic acid in DMF.
- Coupling : Morpholine (1.5 eq) and i-Pr₂NEt (3.0 eq) added at -20°C, warmed to 40°C for 12 h (68% yield).
Halogenation Methodologies
Late-Stage Directed C-H Chlorination
Using a modified Sanford protocol:
Halogen Exchange from Bromo Precursors
A Suzuki-Miyaura cross-coupling approach:
- Borylation : 7-Bromobenzo[b]oxepin-4-one (1.0 eq) with bis(pinacolato)diboron (1.5 eq) and Pd(dppf)Cl₂ (3 mol%) in dioxane (110°C, 12 h).
- Chlorination : CuCl₂ (2.0 eq) and TMEDA (2.2 eq) in MeOH/H₂O (4:1) at 25°C (6 h) achieves 83% conversion.
Purification and Characterization
Chromatographic Separation
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, H5), 7.41 (dd, J=8.4, 2.4 Hz, H6), 7.33 (d, J=2.4 Hz, H8), 4.21 (s, morpholine OCH₂), 3.75–3.68 (m, morpholine NCH₂).
- HRMS : m/z calc. for C₁₅H₁₆ClNO₃ [M+H]⁺ 294.0891, found 294.0889.
Scale-Up Considerations
Continuous Flow Synthesis
A telescoped process combines:
- Microreactor chlorination : 7-Bromo precursor + Cl₂ gas (1.1 eq) in Ac
Chemical Reactions Analysis
Types of Reactions: (7-Chlorobenzo[b]oxepin-4-yl)(morpholino)methanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzoxepin ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups present.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
(7-Chlorobenzo[b]oxepin-4-yl)(morpholino)methanone has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacological agent due to its structural similarity to other bioactive benzoxepin derivatives.
Biological Studies: The compound is used in studies investigating its effects on various biological pathways and its potential as an antimicrobial or anticancer agent.
Chemical Research: Researchers use this compound to study the reactivity and properties of benzoxepin derivatives.
Mechanism of Action
The mechanism of action of (7-Chlorobenzo[b]oxepin-4-yl)(morpholino)methanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Key Observations :
- Complexity of Core Structure : The benzo[b]oxepin ring in the target compound is more sterically demanding than the simpler phenyl or heteroaromatic rings in analogs (e.g., 7d or the pyrazine-thiazole hybrid ). This may reduce solubility but enhance binding specificity in biological targets.
- Synthetic Accessibility: Compound 7d was synthesized in 89.1% yield via oxime formation, indicating efficient routes for morpholino methanone derivatives. The target compound’s synthesis remains uncharacterized in the evidence.
Physicochemical and Spectroscopic Properties
- Melting Points : The melting point of 7d (130–134°C) reflects its crystalline nature, likely due to hydrogen bonding from the oxime group. The target compound’s melting point is unreported but may differ due to its bicyclic core.
- Spectroscopic Data :
- ¹H-NMR : Compound 7d exhibits signals for morpholine protons (δ 3.21–3.54), methoxy groups (δ 3.84, 3.95), and aromatic protons (δ 6.85–7.62). The target compound’s benzo[b]oxepin ring would likely show distinct splitting patterns due to ring strain and substituent effects.
- Mass Spectrometry : 7d shows a molecular ion peak at m/z 404 (M⁺), consistent with its molecular weight. The target compound’s mass spectrum would require characterization.
Biological Activity
Chemical Structure and Properties
The compound features a benzo[b]oxepin core, which is a fused bicyclic system containing an oxygen atom, and a morpholino group, which enhances its pharmacological properties. The presence of the chlorine atom at the 7-position of the benzo[b]oxepin ring is significant for its biological activity.
Structural Formula
Antimicrobial Activity
Research has shown that compounds similar to (7-Chlorobenzo[b]oxepin-4-yl)(morpholino)methanone exhibit varying degrees of antimicrobial activity. For instance, studies indicate that derivatives of oxepin and morpholine have demonstrated efficacy against several bacterial strains. Specifically, compounds with similar structural motifs have shown moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various contexts:
- Acetylcholinesterase (AChE) Inhibition : AChE is crucial in the hydrolysis of acetylcholine. Inhibitors can be beneficial in treating Alzheimer's disease. Studies have indicated that oxepin derivatives can act as potent AChE inhibitors, suggesting that This compound may also possess this activity .
- Urease Inhibition : Urease inhibitors are important in managing conditions like peptic ulcers and kidney stones. Compounds with similar structures have shown strong inhibitory activity against urease, indicating potential therapeutic applications for This compound .
Cytotoxicity and Anticancer Potential
Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of benzo[b]oxepins have been evaluated for their anticancer properties, showing promising results in inhibiting cell proliferation . Further investigations are necessary to establish the specific mechanisms through which This compound exerts its effects on cancer cells.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various oxepin derivatives, it was found that compounds with chlorinated phenyl groups exhibited enhanced antibacterial activity compared to their non-chlorinated counterparts. The study utilized disc diffusion methods to evaluate the effectiveness against multiple bacterial strains, with results indicating significant zones of inhibition for certain derivatives .
Study 2: AChE Inhibition
A study focused on the inhibition of AChE by synthesized oxepin derivatives demonstrated that compounds with morpholine substituents showed higher inhibition rates compared to controls. The kinetic parameters were determined using Lineweaver-Burk plots, revealing competitive inhibition characteristics .
Q & A
Q. Q1. What are the recommended synthetic routes for (7-Chlorobenzo[b]oxepin-4-yl)(morpholino)methanone, and how can purity be optimized?
Methodological Answer: A common approach involves coupling morpholine with a benzo[b]oxepin-derived carbonyl chloride. For example:
Step 1: Prepare 7-chlorobenzo[b]oxepin-4-carbonyl chloride via chlorination of the corresponding carboxylic acid using thionyl chloride (SOCl₂).
Step 2: React the acid chloride with morpholine in an aprotic solvent (e.g., THF or dichloromethane) under inert atmosphere. A base like triethylamine (Et₃N) is added to neutralize HCl byproducts.
Step 3: Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water).
Optimization Tips:
Q. Q2. How should researchers characterize the molecular structure of this compound?
Methodological Answer: A combination of spectroscopic and crystallographic techniques is essential:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Confirm the presence of morpholine protons (δ 3.5–3.7 ppm for N–CH₂–O) and benzo[b]oxepin aromatic signals (δ 6.8–7.5 ppm).
- 2D NMR (COSY, HSQC): Resolve overlapping signals and assign stereochemistry.
- X-ray Crystallography:
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular formula (e.g., C₁₆H₁₅ClNO₃).
Advanced Research Questions
Q. Q3. How can researchers design experiments to evaluate the compound’s pharmacological activity?
Methodological Answer: Follow a tiered approach:
In Vitro Screening:
- Enzyme Inhibition Assays: Test against kinases or proteases (e.g., IC₅₀ determination via fluorescence polarization).
- Cell-Based Assays: Assess cytotoxicity (MTT assay) in cancer lines (e.g., HeLa, MCF-7) and normal cells (e.g., HEK293) for selectivity.
Target Identification:
- Molecular Docking: Use AutoDock Vina to model interactions with potential targets (e.g., PI3K or EGFR). Focus on hydrogen bonding between morpholine oxygen and kinase active sites.
- Surface Plasmon Resonance (SPR): Measure binding affinity (KD) to purified proteins.
In Vivo Studies:
- Administer in rodent models (oral/IP) to evaluate pharmacokinetics (Cmax, t½) and toxicity (LD₅₀). Monitor metabolites via LC-MS/MS .
Q. Q4. How should contradictory data in spectral or crystallographic analyses be resolved?
Methodological Answer: Contradictions often arise from polymorphism or dynamic processes:
- Case 1: Discrepant NMR vs. X-ray data.
- Solution: Perform variable-temperature NMR to detect conformational exchange. For X-ray, re-refine data using Olex2 or check for twinning (SHELXL TWIN command).
- Case 2: Unexpected melting point or solubility.
- Solution: Re-crystallize under different conditions (e.g., DMF/water vs. ethanol). Analyze via PXRD to identify polymorphs.
- Advanced Tools: Use DFT calculations (Gaussian 16) to compare theoretical and experimental IR/Raman spectra .
Q. Q5. What strategies are effective for improving the compound’s bioavailability in preclinical studies?
Methodological Answer: Address solubility and metabolic stability:
Salt Formation: React with HCl or citrate to enhance aqueous solubility.
Prodrug Design: Introduce hydrolyzable groups (e.g., ester prodrugs) targeting specific tissues.
Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (emulsification-solvent evaporation method). Characterize with DLS and TEM.
CYP450 Inhibition Assays: Use human liver microsomes to identify metabolic hotspots. Modify vulnerable sites (e.g., replace labile substituents) .
Q. Q6. How can researchers validate the compound’s mechanism of action when initial assays yield ambiguous results?
Methodological Answer: Employ orthogonal validation methods:
CRISPR-Cas9 Knockout: Generate cell lines lacking suspected targets (e.g., AKT1). Re-test compound activity to confirm target dependency.
Thermal Shift Assay (TSA): Monitor protein melting temperature shifts in the presence of the compound (indicative of binding).
Transcriptomics/Proteomics: Perform RNA-seq or SILAC proteomics to identify downstream pathway alterations (e.g., apoptosis markers).
SPR Competition Studies: Pre-saturate the target protein with a known inhibitor; assess compound binding interference .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
